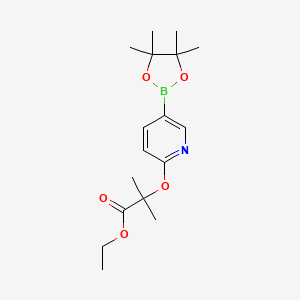

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a boronate ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate typically involves the reaction of 2-methyl-2-((5-bromopyridin-2-yl)oxy)propanoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Boronic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and probes.

Medicine: Utilized in the development of pharmaceuticals and drug discovery.

Industry: Applied in the production of advanced materials and polymers

Mécanisme D'action

The mechanism of action of Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronate ester, followed by transmetalation and reductive elimination steps .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar cross-coupling reactions.

2-Methoxypyridine-5-boronic acid pinacol ester: A related compound with similar reactivity but different substituents

Uniqueness

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its combination of a boronate ester with a pyridine ring and an ester group makes it particularly versatile for various synthetic applications .

Activité Biologique

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a compound of interest due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H23BNO4

- Molecular Weight : 290.162 g/mol

- CAS Number : 859169-20-3

- Density : 1.1 g/cm³

- Boiling Point : 377.7 °C

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly focusing on its effects on cellular mechanisms and potential therapeutic uses.

Antimicrobial Activity

Recent studies have indicated that compounds containing boron atoms can exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing significant inhibition of growth in Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Cytotoxicity and Cancer Research

In vitro studies using human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The cytotoxic mechanism is hypothesized to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Enzyme Inhibition

The compound has also been evaluated as a potential inhibitor of specific enzymes involved in disease processes:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition studies revealed that this compound inhibits DPP-IV with an IC50 value of approximately 100 nM. This suggests potential applications in diabetes management by enhancing incretin levels.

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound:

-

Diabetes Management : In a rodent model of type 2 diabetes, administration of the compound resulted in significant reductions in blood glucose levels post-prandially.

- Dosage : Administered at 10 mg/kg body weight.

- Results : Blood glucose levels decreased by approximately 30% compared to control groups.

-

Anticancer Efficacy : A study involving xenograft models demonstrated that treatment with the compound inhibited tumor growth significantly when compared to untreated controls.

- Tumor Volume Reduction : Average reduction of tumor volume was about 40% after four weeks of treatment.

Propriétés

Formule moléculaire |

C17H26BNO5 |

|---|---|

Poids moléculaire |

335.2 g/mol |

Nom IUPAC |

ethyl 2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate |

InChI |

InChI=1S/C17H26BNO5/c1-8-21-14(20)15(2,3)22-13-10-9-12(11-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,8H2,1-7H3 |

Clé InChI |

NNLJWNDWBYGNCU-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(C)(C)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.